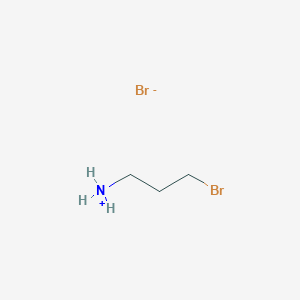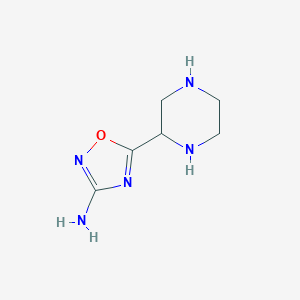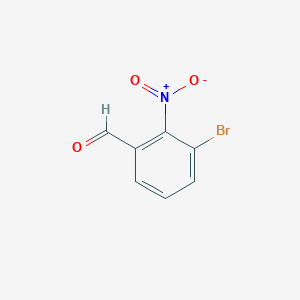
3-Bromopropylamine hydrobromide
Descripción general
Descripción
3-Bromopropylamine hydrobromide is a chemical compound that has been utilized in various synthetic applications. It serves as a versatile reagent for the alkylation of cysteine residues in proteins and peptides, as described in a study where it was used for the quantitative analysis of cysteine residues, showing that its derivative, S-3-aminopropylcysteine, elutes uniquely in amino acid analysis systems .
Synthesis Analysis
The synthesis of compounds related to 3-bromopropylamine hydrobromide often involves bromination reactions. For instance, 5,6-dihydro-4H-1,3-oxazine hydrobromides were synthesized through the autocyclization of N-(3-bromopropyl)amides . Another study reported the synthesis of a bromo-capped diruthenium complex that generates bromine in situ, which could be related to the reactivity of bromine in compounds like 3-bromopropylamine hydrobromide . Additionally, the synthesis of 5-methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in the synthesis of rupatadine, was reported to be simple, efficient, and environmentally friendly .
Molecular Structure Analysis
The molecular structure of compounds containing bromine, similar to 3-bromopropylamine hydrobromide, has been studied using various techniques. For example, the structure of 3-bromo-trans-2,6-diallyl-Δ^3-piperideine hydrochloride was determined by X-ray diffraction analysis10. This highlights the importance of structural analysis in understanding the properties and reactivity of brominated compounds.
Chemical Reactions Analysis
3-Bromopropylamine hydrobromide and related compounds participate in a variety of chemical reactions. The formation of 1-azabicyclo[1.1.0]butane from 2,3-dibromopropylamine hydrobromide through a cyclization pathway involving intramolecular coordination is one such example . Bromination reactions are also common, as seen in the selective synthesis of brominated bipyridines and the preparation of brominated pyridines [6, 7].
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromopropylamine hydrobromide are influenced by the presence of the bromine atom and the amine group. The reactivity of bromine atoms in brominated pyridines, for instance, was studied to prepare various derivatives, indicating the influence of bromine on the chemical behavior of these compounds . The autocyclization efficiency of N-(3-bromopropyl)amides is also affected by electron-donating amide α-substituents, which is relevant to the properties of 3-bromopropylamine hydrobromide .
Aplicaciones Científicas De Investigación
-
Synthesis of Photochemically and Thermally Reactive Azobenzene Rotaxane
- Application : 3-Bromopropylamine hydrobromide is used as a reagent to introduce a propylamine group to the molecular skeleton, which is a key step in the synthesis of photochemically and thermally reactive azobenzene rotaxane .
- Results : The outcome of this application is the successful synthesis of photochemically and thermally reactive azobenzene rotaxane .
-
Synthesis of Indolocarbazole-Containing Rotaxane
-
Pharmaceutical Applications
- Application : 3-Bromopropylamine hydrobromide is used as a raw material and intermediate in the pharmaceutical industry . One specific application is the synthesis of Homotaurine .
- Results : The outcome of this application is the successful synthesis of pharmaceutical compounds, such as Homotaurine .
- Synthesis of Indenoisoquinoline Based Active Topoisomerase I Inhibitors
- Application : 3-Bromopropylamine hydrobromide is used in the synthesis of indenoisoquinoline based active topoisomerase I inhibitors .
- Results : The outcome of this application is the successful synthesis of indenoisoquinoline based active topoisomerase I inhibitors . These inhibitors are potential anticancer agents .
-
Synthesis of Azobenzene Rotaxane
-
Synthesis of Indolocarbazole-Containing Rotaxane
Safety And Hazards
3-Bromopropylamine hydrobromide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area . Protective clothing should be worn when there is a risk of exposure .
Propiedades
IUPAC Name |
3-bromopropan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8BrN.BrH/c4-2-1-3-5;/h1-3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIYSSSTRHVOBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
18370-81-5 (Parent) | |
| Record name | 1-Propanamine, 3-bromo-, hydrobromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005003714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8063674 | |
| Record name | 3-Bromopropylamine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 3-Bromopropylamine hydrobromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19768 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Bromopropylamine hydrobromide | |
CAS RN |
5003-71-4 | |
| Record name | 3-Bromopropylamine hydrobromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5003-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanamine, 3-bromo-, hydrobromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005003714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromopropylamine hydrobromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78813 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanamine, 3-bromo-, hydrobromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Bromopropylamine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromopropylamine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate](/img/structure/B145936.png)
